molecular formula C18H25NO5 B1232135 Triangularine CAS No. 87340-27-0

Triangularine

Cat. No.: B1232135
CAS No.: 87340-27-0
M. Wt: 335.4 g/mol
InChI Key: GOENJWUGVSLZDQ-NCLHDQKXSA-N
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Description

Triangularine is a chemical compound with the molecular formula C18H25NO5 and a molecular weight of 335.4 g/mol . It is known for its complex molecular structure, which includes a pyrrolizidine ring core with various functional groups attached. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Triangularine undergoes several types of chemical reactions, including:

    Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis under acidic or basic conditions, potentially breaking down the molecule into its constituent parts.

    Oxidation: The presence of double bonds suggests the possibility of oxidation reactions under specific conditions.

Common Reagents and Conditions

Common reagents and conditions used in the reactions of this compound include:

    Acidic or Basic Conditions: For hydrolysis reactions.

    Oxidizing Agents: For oxidation reactions.

Major Products Formed

The major products formed from the hydrolysis of this compound include its constituent parts, which may vary depending on the specific conditions used.

Scientific Research Applications

Triangularine has several scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity of pyrrolizidine derivatives and their functional groups.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, although it is not intended for human use.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to triangularine include other pyrrolizidine derivatives with comparable molecular structures and functional groups . Examples of similar compounds are:

  • Retronecine
  • Heliotrine
  • Lasiocarpine

Uniqueness

This compound is unique due to its specific combination of functional groups and the pyrrolizidine ring core, which confer distinct chemical and biological properties

Properties

IUPAC Name

[(7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (Z)-2-(hydroxymethyl)but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5/c1-4-12(3)17(21)24-15-7-9-19-8-6-14(16(15)19)11-23-18(22)13(5-2)10-20/h4-6,15-16,20H,7-11H2,1-3H3/b12-4-,13-5-/t15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOENJWUGVSLZDQ-NCLHDQKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(=CC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1CCN2[C@@H]1C(=CC2)COC(=O)/C(=C\C)/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601020176
Record name Triangularine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601020176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87340-27-0
Record name [(1R,7aR)-2,3,5,7a-Tetrahydro-1-[[(2Z)-2-methyl-1-oxo-2-buten-1-yl]oxy]-1H-pyrrolizin-7-yl]methyl (2Z)-2-(hydroxymethyl)-2-butenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87340-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triangularine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087340270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triangularine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601020176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIANGULARINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6S2FAL66K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is triangularine and where is it found?

A1: this compound is a pyrrolizidine alkaloid (PA) primarily found in certain plant species. It was first isolated from Senecio triangularis [], but has also been identified in other plants like Alkanna primuliflora, Alkanna stribrnyi, and Alkanna graeca []. PAs are known for their diverse chemical structures and biological activities, often exhibiting toxicity.

Q2: What is the chemical structure of this compound?

A2: this compound is a retronecine ester alkaloid. Its structure consists of a retronecine base esterified at the 7 and 9 positions. Specifically, it is 7-[(Z)-2-methylbut-2-enoyl]-9-[(Z)-2-hydroxymethylbut-2-enoyl]retronecine [].

Q3: Are there any analytical methods to detect and quantify this compound in plant material?

A3: Yes, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a common technique used to identify and quantify this compound in plant extracts [, ]. This method allows for the separation and detection of various PAs, including this compound, based on their mass-to-charge ratios.

Q4: Is there any research on the potential toxicity of this compound?

A4: While specific toxicity studies focusing solely on this compound are limited, it's crucial to acknowledge that it belongs to the pyrrolizidine alkaloid family. Many PAs, including those found alongside this compound in plants like Symphytum asperum, are known to be hepatotoxic []. Therefore, it is plausible that this compound could possess similar toxic properties, warranting further investigation.

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